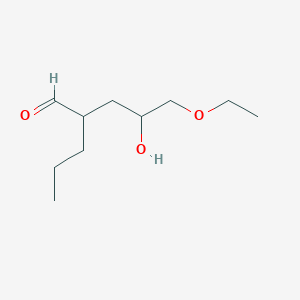
5-Ethoxy-4-hydroxy-2-propylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-4-hydroxy-2-propylpentanal is an organic compound that belongs to the class of aldehydes. Aldehydes are characterized by the presence of a carbonyl group (C=O) at the end of a carbon chain. This compound is notable for its unique structure, which includes an ethoxy group, a hydroxy group, and a propyl group attached to a pentanal backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-4-hydroxy-2-propylpentanal can be achieved through various organic synthesis methods. One common approach involves the reaction of a suitable aldehyde precursor with ethoxy and hydroxy functional groups under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-4-hydroxy-2-propylpentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The ethoxy and hydroxy groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
5-Ethoxy-4-hydroxy-2-propylpentanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacology, often involves this compound.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethoxy-4-hydroxy-2-propylpentanal involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, nucleophilic addition, and other chemical interactions. These interactions can influence biological processes, such as enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-4-hydroxy-2-propylpentanal: Similar structure but with a methoxy group instead of an ethoxy group.
4-Hydroxy-2-propylpentanal: Lacks the ethoxy group, resulting in different chemical properties.
5-Ethoxy-2-propylpentanal: Lacks the hydroxy group, affecting its reactivity and applications.
Uniqueness
5-Ethoxy-4-hydroxy-2-propylpentanal is unique due to the presence of both ethoxy and hydroxy functional groups, which confer distinct chemical and physical properties. These functional groups enable a wide range of chemical reactions and applications, making the compound valuable in various fields of research and industry.
Properties
CAS No. |
61103-79-5 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
5-ethoxy-4-hydroxy-2-propylpentanal |
InChI |
InChI=1S/C10H20O3/c1-3-5-9(7-11)6-10(12)8-13-4-2/h7,9-10,12H,3-6,8H2,1-2H3 |
InChI Key |
RWLUMAWVNGMFCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(COCC)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















